4-Methoxyphenylacetyl chloride
Description
Overview and Significance in Synthetic Chemistry
4-Methoxyphenylacetyl chloride (C9H9ClO2) is an acyl chloride characterized by a phenyl ring substituted with a methoxy (B1213986) group at the para position. This structural feature, specifically the electron-donating methoxy group, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity makes it a preferred reagent for acylation reactions, where it readily reacts with amines, alcohols, and other nucleophiles to form amides, esters, and ketones, respectively. savemyexams.comebsco.com
Its primary significance lies in its role as a building block for a diverse range of organic compounds. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. sigmaaldrich.com For instance, it is a key precursor in the synthesis of higenamine, a cardiotonic agent, and has been utilized in the development of substituted spiro[4.5]decanes and 2,5-naphthyridines. chemicalbook.com
Historical Context of Arylacetyl Chlorides in Organic Synthesis
Arylacetyl chlorides, the class of compounds to which this compound belongs, have a long-standing history in organic synthesis. Their utility stems from their ability to participate in a variety of chemical transformations, most notably Friedel-Crafts acylation reactions for the formation of ketones. ebsco.com Historically, the synthesis of arylacetyl chlorides involved the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2). savemyexams.com This method remains a common and efficient route for their preparation.
The development and application of arylacetyl chlorides have been instrumental in the synthesis of numerous natural products and biologically active molecules. For example, they have been crucial in the synthesis of isoquinoline (B145761) alkaloids like papaverine, a smooth muscle relaxant. gla.ac.ukunodc.org The reactivity of the acyl chloride functional group allows for the construction of the core isoquinoline scaffold through reactions like the Bischler-Napieralski reaction. rsc.org
Research Landscape and Emerging Trends
The research landscape for this compound continues to evolve, with new applications and synthetic methodologies constantly being explored. Current research often focuses on its use in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, it has been used in the synthesis of novel bis-azetidinones, which have been investigated for their antibacterial and anticancer properties. jocpr.com
Emerging trends include the use of this compound in the development of dual-target inhibitors for complex diseases like type 2 diabetes. nih.gov Researchers are also exploring its use in the synthesis of complex natural products and their analogs. Furthermore, there is ongoing research into more efficient and environmentally friendly methods for its synthesis and use in chemical reactions. Recent studies have explored its reaction with hexamethylenetetramine to selectively produce mono- and di-substituted products under mild conditions. sciforum.netmdpi.com It has also been used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are being investigated for their potential as anticancer and antioxidant agents. evitachem.com
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H9ClO2 | nih.govthermofisher.com |
| Molecular Weight | 184.62 g/mol | nih.govthermofisher.com |
| Boiling Point | 143 °C @ 10 mmHg | chemicalbook.comfishersci.com |
| Density | 1.208 g/mL at 25 °C | chemicalbook.comchemicalbook.com |
| Refractive Index | 1.5375-1.5425 @ 20°C | thermofisher.com |
| Appearance | Clear colorless to yellow liquid | thermofisher.comfishersci.com |
Table 2: Synthetic Applications of this compound
| Application | Description | References |
| Synthesis of Higenamine | Used as a key reagent in the synthesis of the cardiotonic principle of aconite root. | chemicalbook.comkoreascience.kr |
| Synthesis of Papaverine | Employed in synthetic routes towards the opium alkaloid papaverine. | gla.ac.ukunodc.orgnih.gov |
| Synthesis of Isoquinolines | A common starting material for the construction of various isoquinoline derivatives. | rsc.orgkoreascience.kr |
| Synthesis of Bis-azetidinones | Utilized in the Staudinger ketene-imine cycloaddition to form novel bis-azetidinones. | jocpr.com |
| Synthesis of Dual-Target Inhibitors | Used in the synthesis of compounds targeting both SGLT and Glycogen Phosphorylase for type 2 diabetes. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOONIFSVSFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196988 | |
| Record name | Benzenacetyl chloride, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-91-8 | |
| Record name | 4-Methoxybenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenacetyl chloride, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenacetyl chloride, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetyl chloride, 4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Methoxyphenylacetyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methoxyphenylacetyl Chloride
Conventional Synthesis Routes
The most common methods for synthesizing 4-Methoxyphenylacetyl chloride involve the direct reaction of 4-Methoxyphenylacetic acid with a chlorinating agent. These well-established routes are widely used in both laboratory and industrial settings.
The conversion of the carboxylic acid group of 4-Methoxyphenylacetic acid into an acyl chloride is a standard transformation in organic synthesis. This is typically achieved by employing one of several common chlorinating agents.
Thionyl chloride is a frequently used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.com The reaction of 4-Methoxyphenylacetic acid with thionyl chloride is a well-documented and effective method for producing this compound. orgsyn.orgprepchem.com In one procedure, 4-methoxyphenylacetic acid is treated with thionyl chloride, and the mixture is heated to facilitate the reaction. prepchem.com The excess thionyl chloride can be removed by distillation, often after the addition of a solvent like benzene (B151609) to aid in its removal. orgsyn.org
Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comresearchgate.net It is often preferred in cases where milder reaction conditions are required. The reaction with 4-Methoxyphenylacetic acid proceeds to give this compound, with the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), being volatile and easily removed. rsc.org
Phosphorus pentachloride is a powerful chlorinating agent capable of converting carboxylic acids into their corresponding acyl chlorides. masterorganicchemistry.comvaia.com The reaction with 4-Methoxyphenylacetic acid yields this compound along with the byproducts phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). smolecule.comgoogle.com
The chlorination of 4-Methoxyphenylacetic acid can be influenced by various reaction conditions. For instance, the reaction with thionyl chloride is often heated to ensure completion. prepchem.com A common practice to accelerate the reaction between carboxylic acids and chlorinating agents like thionyl chloride and oxalyl chloride is the use of a catalytic amount of N,N-dimethylformamide (DMF). sciencemadness.orgprepchem.com The catalyst facilitates the formation of a Vilsmeier reagent intermediate, which is a more potent acylating agent. sciencemadness.org In a specific example, the reaction of 4-methoxyphenylacetic acid with thionyl chloride was heated at 65°C for 4 hours in the presence of a drop of dimethylformamide to yield this compound in 88% yield. Another procedure describes the reaction being carried out at room temperature over 24 hours. orgsyn.org
Interactive Data Table: Synthesis of this compound
| Chlorinating Agent | Starting Material | Catalyst | Reaction Conditions | Yield | Reference |
| Thionyl Chloride (SOCl₂) | 4-Methoxyphenylacetic Acid | Dimethylformamide (DMF) | Heated at 65°C for 4 hours | 88% | |
| Thionyl Chloride (SOCl₂) | 4-Methoxyphenylacetic Acid | None specified | Stirred at room temperature for 24 hours | 92-97% | orgsyn.org |
Beyond the conventional reagents, other chlorinating agents can be employed for the synthesis of acyl chlorides from carboxylic acids, although their application to 4-Methoxyphenylacetic acid specifically may be less commonly reported. These alternatives are often explored to achieve milder reaction conditions or different selectivities.
Some alternative chlorinating agents include:
Phosphorus trichloride (B1173362) (PCl₃) : This reagent can also convert carboxylic acids to acyl chlorides. researchgate.netvaia.com
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) : This can be a safer alternative to phosphorus and sulfur-based chlorides, though yields may be lower with certain substrates. researchgate.netsciencemadness.orgrsc.org
Benzoyl chloride : In some cases, benzoyl chloride can be used to prepare other acyl chlorides. researchgate.net
The efficacy of these alternative reagents can vary depending on the specific carboxylic acid and the desired reaction outcome.
Chlorination of 4-Methoxyphenylacetic Acid
Advanced and Sustainable Synthetic Approaches
The synthesis of this compound, a valuable acylating agent in organic synthesis, has traditionally been accomplished by reacting 4-methoxyphenylacetic acid with chlorinating agents like thionyl chloride or phosphorus oxychloride. orgsyn.orgresearchgate.net While effective, these methods often involve hazardous reagents and generate significant waste. Modern synthetic chemistry seeks to develop more advanced and sustainable alternatives that improve efficiency, safety, and environmental impact.
Green Chemistry Protocols in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of a reactive compound like this compound presents unique challenges, primarily due to the need for potent chlorinating agents.
The conventional synthesis often employs thionyl chloride, sometimes with a catalyst like dimethylformamide, or phosphorus oxychloride under reflux conditions. researchgate.net These reagents are corrosive and produce acidic byproducts. A greener approach focuses on several key areas:
Atom Economy: The principle of atom economy encourages maximizing the incorporation of all materials used in the process into the final product. researchgate.net Research continues to seek catalysts that can improve the efficiency of the chlorination step, thereby reducing waste.
Catalytic Processes: The synthesis of the precursor, 4-methoxyphenylacetic acid, can be optimized using green chemistry. For example, its preparation via the oxidation of p-methoxyphenylpyruvic acid can be performed in aqueous hydrogen peroxide. ias.ac.in Furthermore, esterification of 4-methoxyphenylacetic acid, a related reaction, has been achieved using dimethyl carbonate with a reusable mesoporous sulfated zirconia catalyst, avoiding more toxic reagents. chemicalbook.com The development of solid-supported catalysts for the chlorination step itself remains a key goal for creating a truly green protocol.
While a direct, fully "green" commercial synthesis for this compound is not yet widely established, applying these principles to the entire lifecycle of the product, from precursor synthesis to solvent choice and waste reduction, represents a significant advancement.
Flow Chemistry Applications in Production
Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This methodology offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. wiley-vch.deuc.pt
Although the direct synthesis of this compound via flow chemistry is not extensively documented, its application in subsequent reactions is a powerful demonstration of its utility in advanced production. A notable application involves the rapid and efficient construction of β-naphthol libraries. rsc.org In these processes, this compound is used as a key reactant in tandem Friedel-Crafts reactions.
In one study, a continuous flow protocol was developed where this compound reacted with various alkynes. rsc.orgrsc.org The system allowed for extremely short reaction times and produced the desired compounds in high yields. Interestingly, the use of an electron-rich arylacetyl chloride like this compound led to the formation of a spirofused triene dione (B5365651) as the primary product, showcasing the unique reactivity achievable under flow conditions. rsc.org
| Reactant 2 | Reaction Time | Throughput | Product Type | Yield |
|---|---|---|---|---|
| Diphenylacetylene | 160 seconds | Not specified | Spirofused triene dione | 63% |
| 1-Decyne | 160 seconds | Not specified | 6-Methoxy-4-octylnaphthalen-2-ol | 12% |
| Scale-up Prep (Generic) | Not specified | 4.70 g/h | β-Naphthols | High |
The ability to safely handle reactive intermediates and rapidly screen conditions makes flow chemistry a powerful tool for processes involving this compound, pointing towards more efficient and scalable industrial applications. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. milestonesrl.comanton-paar.com This technology has found applications in synthetic pathways that involve this compound.
Microwave irradiation can be particularly effective in accelerating reactions that use this acyl chloride. For example, it has been noted to enhance the reaction of this compound in the presence of a base like triethylamine. smolecule.com In another multi-step synthesis, while this compound was initially prepared using a conventional method, a subsequent key step to form various Schiff bases was performed under microwave irradiation. The microwave-assisted step was completed in just 10 minutes, a significant improvement over traditional refluxing which can take hours. researchgate.net
| Reaction Type | Reagents | Conditions | Observed Advantage | Reference |
|---|---|---|---|---|
| Schiff Base Formation | 2-(4-methoxyphenyl)acetohydrazide, various aldehydes | Methanol, microwave pulses (10 min) | Rapid reaction time | researchgate.net |
| Amide Synthesis | 2-naphthylamine, triethylamine | Microwave irradiation | Enhanced reaction rate | smolecule.com |
| General Organic Synthesis | This compound | Not specified | Used in a microwave-assisted protocol | vanderbilt.edu |
The use of microwave technology in protocols involving this compound demonstrates a clear path toward process intensification, allowing for faster, higher-yielding, and more energy-efficient chemical production. milestonesrl.com
Reactivity and Reaction Mechanisms of 4 Methoxyphenylacetyl Chloride
General Reactivity Profile as an Acyl Chloride
4-Methoxyphenylacetyl chloride, as a derivative of a carboxylic acid, belongs to the functional group class of acyl chlorides. Acyl chlorides are characterized by the replacement of the hydroxyl (-OH) group of a carboxylic acid with a chloride (-Cl) atom. This substitution fundamentally alters the chemical reactivity of the carbonyl group, rendering acyl chlorides as one of the most reactive classes of carboxylic acid derivatives. Their high reactivity is primarily attributed to the electronic properties of the chlorine atom and its influence on the carbonyl carbon.
Electrophilicity of the Carbonyl Carbon
The carbonyl carbon in this compound is highly electrophilic. This pronounced electrophilicity is a result of the cumulative electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it. The oxygen atom, being highly electronegative, polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and creating a partial positive charge (δ+).
Furthermore, the chlorine atom exerts a strong negative inductive effect (-I effect), further withdrawing electron density from the already electron-deficient carbonyl carbon. Although the chlorine atom possesses lone pairs that could theoretically participate in resonance donation (+R effect), this effect is weak and does not significantly counteract the powerful inductive withdrawal. The combination of these effects makes the carbonyl carbon an excellent target for attack by a wide range of nucleophiles.
Role of the Methoxy (B1213986) Group on Reactivity
The methoxy group (-OCH₃) located at the para position of the phenyl ring plays a significant role in modulating the reactivity of this compound. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene (B151609) ring through a resonance effect (+R effect). This donation of electron density increases the electron density of the aromatic ring and, to a lesser extent, can influence the acetyl chloride moiety.
Nucleophilic Acyl Substitution Reactions
The characteristic reaction of this compound is nucleophilic acyl substitution. This two-step mechanism, often referred to as an addition-elimination mechanism, is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. In the subsequent step, the carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.
Reaction with Amines: Amide Formation
This compound readily reacts with primary and secondary amines to form N-substituted 4-methoxyphenylacetamides. This reaction is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine reactant and render it non-nucleophilic.
The general reaction can be depicted as follows:
Reaction with Primary Amines: CH₃OC₆H₄CH₂COCl + R-NH₂ → CH₃OC₆H₄CH₂CONH-R + HCl
Reaction with Secondary Amines: CH₃OC₆H₄CH₂COCl + R₂NH → CH₃OC₆H₄CH₂CONR₂ + HCl
| Amine | Product | Reaction Conditions | Yield (%) |
| Primary Amine | N-Substituted Amide | Base (e.g., pyridine, triethylamine), Aprotic Solvent | Generally High |
| Secondary Amine | N,N-Disubstituted Amide | Base (e.g., pyridine, triethylamine), Aprotic Solvent | Generally High |
Formation of Hexamethylenetetramine Derivatives
A specific and interesting example of the reaction of this compound with an amine is its reaction with hexamethylenetetramine (HMTA). Under mild conditions, these two reactants can undergo a synthesis reaction to produce mono- and di-substituted products. By carefully controlling the stoichiometry of the reactants and the reaction conditions, it is possible to selectively synthesize either the mono- or di-adduct. This reaction is a nucleophilic exchange where the nitrogen atoms of the hexamethylenetetramine act as nucleophiles, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of quaternary ammonium (B1175870) salts. These derivatives are of interest due to their potential applications as intermediates in the synthesis of other compounds.
Synthesis of Peptidomimetics
While direct and extensive research on the use of this compound in the synthesis of peptidomimetics is not widely documented in readily available literature, its structural features make it a plausible building block in this field. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability.
Reaction with Alcohols: Ester Formation
This compound reacts with alcohols in a process known as alcoholysis to form esters. This reaction is a classic example of nucleophilic acyl substitution. The oxygen atom of the alcohol, with its lone pair of electrons, acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. A subsequent deprotonation of the oxonium ion by a weak base, such as pyridine or even another alcohol molecule, yields the final ester product and hydrochloric acid. The reaction is typically rapid and exothermic.
The general mechanism is as follows:
Nucleophilic attack: The alcohol oxygen attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom.
Elimination of the leaving group: The carbonyl group reforms, and the chloride ion is expelled.
Deprotonation: The protonated ester is deprotonated to give the final ester.
| Nucleophile | Product Class | Specific Product Example (with Methanol) |
| Alcohol (R-OH) | Ester | Methyl 2-(4-methoxyphenyl)acetate |
Reaction with Water: Hydrolysis to 4-Methoxyphenylacetic Acid
In the presence of water, this compound undergoes hydrolysis to form 4-methoxyphenylacetic acid. This reaction is mechanistically similar to the reaction with alcohols, with water acting as the nucleophile. The reaction is typically vigorous and produces corrosive hydrogen chloride gas as a byproduct. The high reactivity of acyl chlorides with water necessitates that they be handled in anhydrous conditions to prevent unwanted hydrolysis. In fact, this compound is often synthesized from 4-methoxyphenylacetic acid using a chlorinating agent like thionyl chloride chemicalbook.com. The hydrolysis reaction is simply the reverse of this formation process.
| Nucleophile | Product |
| Water (H₂O) | 4-Methoxyphenylacetic acid |
Reaction with Carboxylic Acids: Anhydride Formation
This compound can react with a carboxylic acid or its carboxylate salt to form a mixed or symmetric anhydride. When reacted with 4-methoxyphenylacetic acid, it forms the symmetric anhydride. If a different carboxylic acid is used, a mixed anhydride is produced. The reaction involves the nucleophilic attack of the carboxylate oxygen on the carbonyl carbon of the acyl chloride. The chloride ion is subsequently eliminated. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride that is formed.
| Nucleophile | Product Class | Specific Product Example (with Acetic Acid) |
| Carboxylic Acid (R-COOH) | Acid Anhydride | Acetic 4-methoxyphenylacetic anhydride |
Reaction with Thiol Nucleophiles
Thiols, being strong nucleophiles, readily react with this compound to form thioesters researchgate.netmasterorganicchemistry.com. The reaction mechanism is analogous to that with alcohols and amines. The sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride. Following the formation of a tetrahedral intermediate, the chloride ion is eliminated, and deprotonation of the sulfonium ion yields the thioester. Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and react even more rapidly masterorganicchemistry.com. The synthesis of thioesters is of significant interest due to their presence in various biologically active molecules and their utility as synthetic intermediates researchgate.nettudelft.nl.
| Nucleophile | Product Class | Specific Product Example (with Ethanethiol) |
| Thiol (R-SH) | Thioester | S-Ethyl 2-(4-methoxyphenyl)ethanethioate |
Reaction with Azide Salts: Acyl Azide Formation
This compound readily reacts with azide salts, such as sodium azide (NaN₃), to form 4-methoxyphenylacetyl azide. This nucleophilic acyl substitution reaction proceeds through the displacement of the chloride ion by the azide anion. The resulting acyl azide is a versatile intermediate in organic synthesis, notably as a precursor for the Curtius rearrangement to produce isocyanates. raco.cat
The reaction is typically carried out in an aprotic solvent like acetone or dichloromethane. The azide ion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the acyl azide. raco.cat
General Reaction Scheme:
Reaction of this compound with Sodium Azide > > (Image depicting the chemical structures of this compound reacting with NaN3 to form 4-Methoxyphenylacetyl azide and NaCl)
| Reactant | Reagent | Product |
| This compound | Sodium azide (NaN₃) | 4-Methoxyphenylacetyl azide |
This transformation is a key step in converting carboxylic acid derivatives into amines with the loss of one carbon atom via the Curtius rearrangement, which involves the thermal or photochemical rearrangement of the acyl azide to an isocyanate, followed by hydrolysis. raco.cat
Cyclization Reactions
This compound is a valuable precursor in various cyclization reactions to synthesize a range of heterocyclic compounds.
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.orgjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.org To utilize this compound in this reaction, it must first be converted to a suitable β-arylethylamide. This is achieved by reacting it with a phenethylamine derivative.
The resulting N-(2-phenylethyl)-2-(4-methoxyphenyl)acetamide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which acts as a Lewis acid. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to form the dihydroisoquinoline ring system. wikipedia.org The presence of the methoxy group on the phenyl ring of the starting acyl chloride activates the other aromatic ring towards cyclization.
Reaction Overview:
| Starting Material | Key Reagent | Intermediate | Product Class |
| N-(2-phenylethyl)-2-(4-methoxyphenyl)acetamide | POCl₃ or P₂O₅ | Nitrilium ion | 3,4-Dihydroisoquinoline |
While direct synthesis of chromones and coumarins from this compound is less common, its derivatives can be employed in their synthesis. For instance, the acylation of phenols with this compound can lead to phenyl esters. These esters can then undergo intramolecular cyclization reactions, such as the Simonis reaction, to form chromones.
For coumarin synthesis, a common route is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions. nih.gov this compound could be used to prepare a suitable β-ketoester intermediate for this purpose. Alternatively, acylation of a 2-hydroxyacetophenone with this compound followed by an intramolecular aldol-type condensation could potentially yield a chromone derivative. ijrpc.com
This compound is a suitable precursor for the in-situ generation of a ketene, which can then undergo a [2+2] cycloaddition with an imine to form a β-lactam (azetidinone). This is known as the Staudinger ketene-imine cycloaddition. mdpi.comwikipedia.org
The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine, which acts as a base to dehydrohalogenate the acyl chloride, forming the highly reactive 4-methoxyphenylketene. organic-chemistry.org This ketene then reacts with an imine in a concerted or stepwise manner to yield the four-membered β-lactam ring. organic-chemistry.orgresearchgate.net The stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine. organic-chemistry.org
Key Steps in Staudinger Cycloaddition:
| Step | Description |
| 1. Ketene Formation | This compound is treated with a base (e.g., triethylamine) to form 4-methoxyphenylketene. |
| 2. Cycloaddition | The in-situ generated ketene reacts with an imine via a [2+2] cycloaddition. |
| 3. Product Formation | A substituted azetidinone (β-lactam) is formed. |
This compound can participate in [2+2] cycloaddition reactions with electron-rich alkenes. A specific example is its reaction with tetraethoxyethene in the presence of a base like triethylamine. This reaction leads to the formation of a cyclobutanone derivative. researchgate.net The resulting cycloadduct can be further hydrolyzed to yield a semisquaraine, which is a class of compounds with interesting electronic and optical properties. researchgate.net
This compound is an effective acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of the 4-methoxyphenylacetyl group onto an aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). khanacademy.orgyoutube.com
The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic. This acylium ion or a complex thereof then attacks the aromatic substrate, leading to the formation of a sigma complex (arenium ion). youtube.com Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity of the ring and yields the acylated product, a ketone. youtube.com The methoxy group on the phenyl ring of the acyl chloride does not interfere with its reactivity as an electrophile in this context.
General Friedel-Crafts Acylation:
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
| Benzene | This compound | AlCl₃ | 1-Phenyl-2-(4-methoxyphenyl)ethan-1-one |
| Anisole | This compound | AlCl₃ | 1-(4-Methoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one |
Friedel-Crafts Acylation Reactions
Synthesis of Substituted β-Tetralones
The synthesis of substituted β-tetralones, which are valuable intermediates in the creation of natural products, can be achieved through an intramolecular Friedel-Crafts acylation of appropriately substituted phenylacetyl chlorides. orgsyn.org In the case of this compound, this reaction would proceed via cyclization to form 7-methoxy-β-tetralone.
The mechanism for this transformation is a classic example of an intramolecular electrophilic aromatic substitution. The key steps are as follows:
Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride group. This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group. The subsequent departure of the tetrachloroaluminate ion (AlCl₄⁻) generates a highly reactive and resonance-stabilized acylium ion.
Intramolecular Electrophilic Attack: The acylium ion is a potent electrophile. The tethered benzene ring, activated by the electron-donating methoxy group, acts as the nucleophile. The attack occurs at the ortho position relative to the acetyl chloride side chain, which is a meta position to the activating methoxy group. This ring-closing step forms a new six-membered ring and a resonance-stabilized cyclohexadienyl cation intermediate, often referred to as a sigma complex.
Rearomatization: To restore the aromaticity of the benzene ring, a proton is abstracted from the sp³-hybridized carbon where the electrophile attached. The AlCl₄⁻ ion, formed in the first step, acts as the base, removing the proton. This step regenerates the AlCl₃ catalyst and forms hydrogen chloride (HCl) as a byproduct, yielding the final product, 7-methoxy-β-tetralone.
This synthetic route is an efficient method for constructing the bicyclic core of tetralones from linear acyl chloride precursors. masterorganicchemistry.com
Acylation of Aromatic Systems
This compound serves as an effective acylating agent in Friedel-Crafts acylation reactions, a fundamental method for attaching an acyl group to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction allows for the formation of aryl ketones. ccsenet.orgmasterorganicchemistry.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). researchgate.net
The established mechanism proceeds through several distinct steps:
Generation of the Electrophile: The reaction is initiated by the interaction between this compound and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond. This process results in the formation of a resonance-stabilized acylium ion, which serves as the active electrophile. nih.gov
Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. ccsenet.org
Restoration of Aromaticity: A weak base, typically the tetrachloroaluminate complex (AlCl₄⁻) formed in the initial step, removes a proton from the carbon atom bearing the new acyl group. researchgate.net This deprotonation event restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and forms the final aryl ketone product. nih.gov
Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. google.com However, a stoichiometric amount of the Lewis acid catalyst is often required because both the starting acyl chloride and the resulting ketone product can form stable complexes with it. nih.gov
| Reactant | Catalyst | Product Type |
| This compound | Aluminum chloride (AlCl₃) | Aryl Ketone |
| Aromatic Substrate (e.g., Benzene) |
Other Notable Reactions
Catalytic, Asymmetric α-Fluorination
This compound is a suitable substrate for modern catalytic, asymmetric α-fluorination reactions. This process allows for the stereocontrolled introduction of a fluorine atom at the carbon adjacent to the carbonyl group, yielding optically active α-fluoro carboxylic acid derivatives. These fluorinated compounds are of significant interest in medicinal and agricultural chemistry.
A highly effective method for this transformation involves a dual-catalyst system. This system typically consists of a chiral nucleophilic catalyst and an achiral transition metal complex working in tandem to activate the acid chloride. The proposed mechanism is as follows:
The chiral nucleophile reacts with the this compound to form a chiral ketene enolate intermediate.
Simultaneously, the transition metal complex activates an electrophilic fluorine source (such as N-fluorobenzenesulfonimide, NFSI).
The chiral ketene enolate then attacks the activated fluorine source in a highly stereoselective manner, guided by the chiral catalyst.
The resulting α-fluorinated product can then be reacted in situ with various nucleophiles (e.g., alcohols, amines) to generate a wide array of chiral α-fluorinated esters, amides, or other carboxylic acid derivatives with high enantiomeric excess (up to >99% ee).
This method provides a powerful tool for synthesizing valuable, enantioenriched organofluorine compounds from readily available acid chlorides.
Derivatization for Macrocyclic Receptor Synthesis
Acyl chlorides like this compound are versatile reagents used in the derivatization and synthesis of complex molecular architectures such as macrocycles. nih.gov Macrocycles are large ring structures that are important in host-guest chemistry, drug discovery, and materials science. mdpi.com The high reactivity of the acyl chloride group allows it to readily form stable covalent bonds, typically amides or esters, with nucleophilic functional groups on other molecules. youtube.comchemistrysteps.com
In the context of macrocyclic synthesis, this compound can be used in several ways:
As a linking agent: It can be used to connect two different molecular fragments that will become part of the final macrocyclic ring. For instance, the acyl chloride can react with a nucleophilic group (like an amine or alcohol) on one precursor molecule, and the resulting intermediate can then be cyclized.
For functional group installation: It can be used to append the 4-methoxyphenylacetyl group onto a pre-formed macrocyclic scaffold. This "derivatization" modifies the properties of the macrocycle, such as its solubility, binding affinity for guest molecules, or biological activity. nih.gov
A common synthetic strategy involves a multi-step process where a linear precursor is first constructed and then cyclized. For example, a diamine precursor can be acylated with an acid chloride to form a di-amide intermediate, which is then subjected to a final ring-closing reaction to yield the macrocycle. nih.gov By reacting a precursor containing a primary or secondary amine with this compound, the 4-methoxyphenylacetyl unit is incorporated into the structure through a stable amide bond. nih.gov
| Reaction Type | Functional Group Formed | Application in Macrocycle Synthesis |
| Acylation of an amine | Amide | Linking precursors, functionalizing the final ring |
| Acylation of an alcohol | Ester | Linking precursors, functionalizing the final ring |
Catalysis in 4 Methoxyphenylacetyl Chloride Chemistry
Lewis Acid Catalysis (e.g., AlCl₃)
Lewis acid catalysis is prominently featured in the reactions of 4-methoxyphenylacetyl chloride, most notably in Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org In these reactions, a Lewis acid, such as aluminum chloride (AlCl₃), is used to increase the electrophilicity of the acyl chloride. masterorganicchemistry.com
The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This polarization of the carbon-chlorine bond facilitates its cleavage, leading to the formation of a highly reactive and resonance-stabilized acylium ion. youtube.com This acylium ion then acts as a potent electrophile that can attack an aromatic ring, resulting in the formation of a new carbon-carbon bond and the synthesis of an aryl ketone. libretexts.orgyoutube.com Due to the strong electron-donating effect of the methoxy (B1213986) group on the phenyl ring of the acylium ion, the reaction proceeds efficiently. A stoichiometric amount of the Lewis acid is often required because it forms a complex with the resulting ketone product, deactivating the catalyst. organic-chemistry.org
Table 1: Representative Friedel-Crafts Acylation using this compound
| Reactant A | Reactant B | Catalyst | Product | Reaction Type |
| This compound | Benzene (B151609) | AlCl₃ | 1-(4-methoxyphenyl)-2-phenylethanone | Electrophilic Aromatic Substitution |
Transition Metal Catalysis (e.g., Palladium, Nickel)
Transition metals, particularly palladium and nickel, are pivotal catalysts for cross-coupling reactions involving acyl chlorides. organic-chemistry.orgchemrxiv.org These methods provide powerful alternatives to classical reactions like Friedel-Crafts acylation, offering broader functional group tolerance and different selectivity profiles. organic-chemistry.org this compound can participate in reactions such as Stille, Suzuki, and reductive couplings. libretexts.orgnsf.gov
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the carbon-chlorine bond of this compound to form an acyl-metal(II) complex. wikipedia.org
Transmetalation : In reactions like the Stille or Suzuki coupling, an organometallic reagent (e.g., organotin or organoboron) transfers its organic group to the metal center, displacing the halide. libretexts.orgwikipedia.org
Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the ketone product and regenerating the low-valent catalyst. wikipedia.org
Palladium-catalyzed Stille couplings of acyl chlorides with organostannanes are effective for ketone synthesis. organic-chemistry.orgnih.gov Similarly, nickel catalysts are widely used for the cross-electrophile coupling of various chlorides, including acyl chlorides. researchgate.netnih.gov
Table 2: Comparison of Palladium and Nickel in Acyl Cross-Coupling
| Catalyst System | Typical Reaction | Key Features |
| Palladium (e.g., Pd(PPh₃)₄) | Stille, Suzuki Coupling | High functional group tolerance; well-studied mechanisms. libretexts.orgacs.org |
| Nickel (e.g., Ni(cod)₂) | Reductive Coupling | Cost-effective; effective for coupling with C(sp³)-electrophiles. acs.org |
The development of enantioselective transition-metal catalyzed reactions involving acyl chlorides is an area of growing interest. researchgate.netnih.gov While specific examples using this compound are not extensively documented, the principles can be applied from related systems. Chiral ligands coordinated to the metal center can create a chiral environment, influencing the stereochemical outcome of the reaction.
For instance, in nickel-catalyzed reductive couplings, a chiral ligand can control the enantioselectivity of the C-C bond formation between the acyl group and a prochiral radical or nucleophile. researchgate.netnih.gov The catalyst accomplishes this by differentiating between two enantiotopic faces of the substrate during a key step, such as the reductive elimination or the capture of a radical intermediate, leading to the preferential formation of one enantiomer of the product. researchgate.net The amalgamation of chiral cation catalysis with organometallic catalysis represents another strategy to induce enantioselectivity. rsc.orgrsc.org
The choice of ligand is critical in transition metal catalysis, as it directly influences the catalyst's stability, activity, and selectivity. nih.gov Ligands modulate the steric and electronic properties of the metal center.
Electronic Effects : Electron-rich ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can increase the electron density on the metal center. This generally accelerates the rate-limiting oxidative addition step with the acyl chloride.
Steric Effects : Bulky ligands can promote the final reductive elimination step, preventing side reactions like decarbonylation where the acyl group loses carbon monoxide. They also create a specific coordination environment that can be exploited for selectivity. nih.gov
In palladium-catalyzed couplings of aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands have proven to be particularly effective. researchgate.net For the coupling of acyl chlorides, the ligand choice can determine whether the reaction proceeds with or without decarbonylation, thus controlling whether a ketone or a biaryl is formed. nih.gov
Table 3: Influence of Ligand Type on Catalytic Activity
| Ligand Type | Example | Effect on Catalyst | Impact on Reaction |
| Bulky, Electron-Rich Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Increases electron density on the metal; provides steric bulk. | Promotes oxidative addition and reductive elimination; can suppress side reactions. |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors; sterically demanding. | Forms highly stable and active catalysts for cross-coupling. |
| Bidentate Phosphines | dppf | Forms a chelate with the metal. | Can enhance catalyst stability and influence selectivity. nih.gov |
Organocatalysis and Biocatalysis
In recent years, organocatalysis and biocatalysis have emerged as powerful, metal-free alternatives for chemical transformations.
Organocatalysis utilizes small organic molecules to accelerate reactions. N-Heterocyclic Carbenes (NHCs) are particularly effective for reactions involving acyl chlorides. An NHC can react with an aldehyde to generate a Breslow intermediate, which is an acyl anion equivalent. acs.org Alternatively, NHCs can react with other species to form electrophilic acyl azolium intermediates, which are highly reactive acylating agents. sonar.ch These intermediates can then participate in various transformations, offering unique reactivity pathways not accessible with traditional catalysts. nih.govacs.org
Biocatalysis employs enzymes to catalyze chemical reactions with high specificity and often under mild conditions. Lipases are enzymes that can catalyze the formation and hydrolysis of esters. nih.govnih.gov In a non-aqueous environment, a lipase (B570770) could be used to catalyze the esterification of an alcohol with this compound. The high selectivity of enzymes can be advantageous for reactions involving sensitive substrates or when specific stereochemical control is required. acs.org For example, lipases have been used for the selective hydrolysis of esters. nih.govacs.org
Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an organic solvent and water. mdpi.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate, like this compound, can occur. tandfonline.comtandfonline.com
This methodology is particularly useful for reactions such as esterification or amidation where the nucleophile (e.g., a carboxylate or hydroxide (B78521) ion) is soluble in water while the acyl chloride is soluble in an organic solvent. The PTC mechanism avoids the need for harsh conditions or expensive anhydrous solvents. mdpi.com For example, the synthesis of esters from acyl chlorides and halides can be achieved under solid-liquid phase-transfer conditions. tandfonline.com
Table 4: Common Phase-Transfer Catalysts and Their Applications
| Catalyst Type | Example | Typical Application with Acyl Chlorides |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Esterification with aqueous carboxylate salts. phasetransfercatalysis.com |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium chloride | N-alkylation reactions. |
| Crown Ether | 18-Crown-6 | Solubilizing alkali metal salts (e.g., KF) for nucleophilic substitution. |
Applications of 4 Methoxyphenylacetyl Chloride in Complex Molecule Synthesis
Building Block for Bioactive Compounds
The 4-methoxyphenylacetyl group is a structural component found in a variety of compounds that exhibit biological activity. Its utility as a precursor allows chemists to construct larger, more complex molecules with potential therapeutic applications. The presence of the methoxy (B1213986) group can also influence the pharmacological properties of the final compound, such as its lipophilicity and ability to engage in hydrogen bonding, which can be critical for its interaction with biological targets nih.govmdpi.com.
4-Methoxyphenylacetyl chloride is a versatile reagent for producing key pharmaceutical intermediates and, subsequently, Active Pharmaceutical Ingredients (APIs). Its role as a building block is fundamental in constructing the core structures of various therapeutic agents. The chemical reactivity of the acyl chloride function allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of medicinal chemistry and drug development.
A notable application of this compound is in the multi-step synthesis of Higenamine. Higenamine, also known as 1-(4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is recognized for its cardiotonic properties. In the synthetic pathway leading to this natural product, this compound is utilized to introduce the 4-methoxyphenylacetyl moiety, which eventually becomes the 4-hydroxybenzyl group of the final Higenamine structure after subsequent chemical transformations, including demethylation.
Steroid sulfatase (STS) is an enzyme that plays a critical role in the biosynthesis of active steroid hormones by removing the sulfate group from inactive steroid sulfates nih.govsemanticscholar.org. The inhibition of STS is a key therapeutic strategy for treating hormone-dependent cancers, such as breast and prostate cancer nih.govsemanticscholar.orgnih.gov. STS inhibitors block the local production of estrogens and androgens that can fuel the growth of these tumors nih.gov. While a variety of steroidal and non-steroidal STS inhibitors have been developed, the direct application of this compound in the synthesis of these specific inhibitors is not prominently detailed in the available research literature nih.govsemanticscholar.orgnih.govuwaterloo.ca. The development of these inhibitors often focuses on incorporating sulfamate or other sulfate-mimicking functional groups onto steroidal or non-steroidal scaffolds semanticscholar.orgnih.gov.
The main protease (Mpro) of the SARS-CoV-2 virus is essential for viral replication, making it a prime target for antiviral drug development nih.gov. A global research effort has been focused on discovering and designing potent Mpro inhibitors nih.gov. This has led to the investigation of a vast chemical space, including peptidomimetics and small molecules with various reactive groups that can covalently or non-covalently bind to the enzyme's active site nih.govmdpi.com. While compounds containing moieties such as 4-methoxyindole have been explored, a direct synthetic route utilizing this compound for the generation of SARS-CoV-2 protease inhibitors has not been specifically identified in the provided scientific literature nih.govmdpi.comresearchgate.netresearchgate.netnih.gov.
The 4-methoxyphenyl group is a feature in several classes of compounds investigated for their anticancer properties. The methoxy substitution on the phenyl ring can contribute to the cytotoxic activity of molecules by influencing ligand-protein binding and activating downstream signaling pathways that lead to cancer cell death nih.govmdpi.com.
Research has shown that derivatives incorporating the 4-methoxyphenyl structure exhibit promising activity against various cancer cell lines. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their anticancer potential, with some compounds showing significant activity against breast cancer cells nih.gov. Similarly, 1,3,4-thiadiazole derivatives containing a methoxyphenyl substituent have demonstrated moderate to strong inhibitory effects on the survival of MCF-7 breast cancer cells mdpi.com. The development of such agents often leverages building blocks like this compound to construct the desired molecular framework. Furthermore, its role in synthesizing benzofuran derivatives, which themselves have demonstrated anti-tumor properties, underscores its importance in this area rsc.org.
Benzofurans are a significant class of heterocyclic compounds found in many natural products and synthetic pharmaceuticals that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties rsc.org. This compound is a key reagent in certain synthetic routes to produce substituted benzofurans.
A common method involves the Friedel-Crafts acylation of a substituted phenol or anisole with this compound, followed by subsequent cyclization reactions to form the benzofuran ring system. For instance, the reaction of an appropriate phenolic precursor with this compound in the presence of a Lewis acid catalyst like aluminum chloride can yield an intermediate that is then converted to a 2-substituted benzofuran derivative. These synthetic strategies provide access to complex benzofuran structures that are valuable for medicinal chemistry research and drug discovery programs nih.govoregonstate.eduresearchgate.net.
Intermediate for Venlafaxine and Gegenin Synthesis
Venlafaxine:
While many common syntheses of Venlafaxine start from 4-methoxyphenylacetonitrile and cyclohexanone, the route via the acyl chloride represents an alternative pathway. semanticscholar.orgasianpubs.orgnewdrugapprovals.orgresearchgate.net
Table 1: Synthesis of Venlafaxine via this compound Intermediate
| Step | Precursor | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Methoxyphenylacetic acid | Thionyl chloride (SOCl₂) | This compound |
| 2 | This compound | N,N-dimethylamine | N,N-dimethyl-2-(4-methoxyphenyl)acetamide |
| 3 | N,N-dimethyl-2-(4-methoxyphenyl)acetamide | Ivanov reaction reagents | Ivanov adduct |
Gegenin:
The role of this compound as an intermediate in the synthesis of a compound referred to as "Gegenin" is not documented in the reviewed scientific literature. Searches for synthetic routes to "Gegenin" did not yield relevant results involving this specific acyl chloride.
Synthesis of Complex Organic Structures
Substituted Spiro[4.5]decane Compounds
The construction of the spiro[4.5]decane skeleton, a structural motif present in numerous natural products, can be approached through intramolecular cyclization reactions where the 4-methoxyphenylacetyl group acts as a key component. One powerful strategy is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone.
A divinyl ketone precursor bearing a 4-methoxyphenyl substituent can be synthesized from derivatives of 4-methoxyphenylacetic acid (which is readily available from this compound). The presence of the electron-donating methoxy group on the phenyl ring can influence the regioselectivity and efficiency of the Nazarov cyclization.
The general steps for such a synthesis are:
Precursor Synthesis: A divinyl ketone is synthesized, incorporating a 4-methoxyphenyl group on one of the vinyl moieties. This can be achieved through various condensation reactions involving a ketone and a vinyl Grignard reagent or by the oxidation of a corresponding divinyl carbinol.
Nazarov Cyclization: The divinyl ketone is treated with a Lewis acid or a protic acid to promote a 4π-electrocyclic ring closure. This step forms the five-membered ring of the spiro[4.5]decane system.
Rearrangement and Proton Loss: The resulting oxyallyl cation intermediate undergoes rearrangement and subsequent proton loss to yield the spirocyclic cyclopentenone.
The specific substitution pattern on the cyclohexane ring of the spiro[4.5]decane can be pre-installed in the starting materials, allowing for the synthesis of a variety of substituted derivatives.
Below is a table summarizing the key reaction and typical conditions for the Nazarov cyclization leading to spiro[4.5]decane systems.
| Reaction Step | Reagents and Conditions | Product Type |
| Divinyl Ketone Formation | Aldol condensation, Grignard reactions, etc. | Substituted divinyl ketone |
| Nazarov Cyclization | Lewis acids (e.g., FeCl₃, AlCl₃, SnCl₄) or protic acids (e.g., H₂SO₄, H₃PO₄) | Substituted spiro[4.5]decenone |
Naphthalene Derivatives
The Friedel-Crafts acylation reaction provides a direct method for the introduction of the 4-methoxyphenylacetyl group onto a naphthalene ring, leading to the synthesis of functionalized naphthalene derivatives. The reaction of this compound with naphthalene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), results in the formation of (4-methoxyphenyl)acetylnaphthalene isomers.
The position of acylation on the naphthalene ring (α- or β-substitution) is influenced by several factors, including the solvent, reaction temperature, and the nature of the catalyst. In many cases, the use of a non-polar solvent like carbon disulfide at low temperatures favors the formation of the α-isomer (1-((4-methoxyphenyl)acetyl)naphthalene) due to kinetic control. Conversely, using a more polar solvent like nitrobenzene or conducting the reaction at higher temperatures can lead to the thermodynamically more stable β-isomer (2-((4-methoxyphenyl)acetyl)naphthalene).
A typical experimental setup involves the slow addition of this compound to a mixture of naphthalene and the Lewis acid in an appropriate solvent at a controlled temperature. The reaction is then quenched, and the product is isolated and purified.
The following table outlines the general conditions for the Friedel-Crafts acylation of naphthalene with this compound.
| Parameter | Condition for α-substitution (Kinetic Product) | Condition for β-substitution (Thermodynamic Product) |
| Catalyst | AlCl₃, FeCl₃ | AlCl₃ |
| Solvent | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂) | Nitrobenzene (C₆H₅NO₂), Dichloroethane (C₂H₄Cl₂) |
| Temperature | Low temperature (e.g., 0-5 °C) | Higher temperature (e.g., room temperature to 80 °C) |
The resulting (4-methoxyphenyl)acetylnaphthalene derivatives can serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical or electronic properties.
Computational and Theoretical Studies
Reaction Pathway Analysis and Transition State Modeling
Reaction pathway analysis for 4-Methoxyphenylacetyl chloride primarily focuses on its role in nucleophilic acyl substitution reactions, a cornerstone of its synthetic utility. Theoretical models are employed to map the potential energy surface of these reactions, identifying the most energetically favorable routes from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.
Transition State Theory (TST) is a fundamental framework used to explain the rates of elementary chemical reactions. wikipedia.org For reactions involving this compound, such as its hydrolysis or aminolysis, computational methods can model the geometry and energy of the transition states. The key reaction mechanism is the nucleophilic addition-elimination pathway. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This high-energy intermediate then collapses, expelling the chloride ion as a leaving group to form the final product.
Computational studies on analogous acyl chlorides reveal that this process involves significant changes in geometry and charge distribution. acs.orgresearchgate.net For instance, in the transition state leading to the tetrahedral intermediate, the C=O bond lengthens as the new bond with the nucleophile forms. The carbon atom transitions from a trigonal planar (sp²) geometry towards a tetrahedral (sp³) arrangement. The energy barrier to reach this transition state, known as the activation energy (ΔG‡), determines the reaction rate and can be calculated using quantum chemical methods.
Modeling the synthesis of this compound itself, typically from 4-methoxyphenylacetic acid and a chlorinating agent like thionyl chloride (SOCl₂), also involves transition state analysis. The mechanism is complex, involving the formation of an acyl chlorosulfite intermediate. youtube.com Computational studies on similar reactions have detailed the energetics of two distinct transition states, providing a rationale for the reaction conditions required, such as heating. youtube.com
Table 1: Representative Calculated Parameters for a Nucleophilic Acyl Substitution Transition State
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction. | 15-25 kcal/mol |
| C=O Bond Length | The length of the carbonyl bond in the transition state. | ~1.35 Å (lengthened from ~1.20 Å) |
| C-Cl Bond Length | The length of the carbon-chlorine bond in the transition state. | ~2.20 Å (lengthened from ~1.80 Å) |
| Nu-C Bond Length | The distance between the nucleophile and the carbonyl carbon. | ~2.00 Å (partially formed bond) |
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate at the transition state. | -300 to -500 cm⁻¹ |
Note: Values are illustrative and depend on the specific reaction, nucleophile, solvent, and level of theory used in the calculation.
DFT Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies provide a quantitative understanding of how its structure influences its chemical behavior. These studies often focus on Frontier Molecular Orbital (FMO) theory and the analysis of the molecular electrostatic potential (MEP).
The reactivity of the acyl chloride group is governed by the electrophilicity of the carbonyl carbon. The electron-donating nature of the para-methoxy group on the phenyl ring plays a crucial role. Through resonance and inductive effects, the methoxy (B1213986) group donates electron density to the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted phenylacetyl chloride. However, the primary site of reactivity remains the carbonyl carbon due to the strong electron-withdrawing effects of the carbonyl oxygen and the chlorine atom.
FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is typically localized on the acetyl chloride moiety, specifically on the C=O π* antibonding orbital. This indicates that the carbonyl carbon is the primary site for nucleophilic attack. The HOMO, conversely, is often distributed across the methoxy-substituted phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
DFT calculations on the closely related 4-chlorophenylacetyl chloride have provided detailed information on bond lengths, bond angles, and electronic properties. researchgate.net Similar calculations for this compound would allow for a direct comparison of how different para-substituents (electron-donating -OCH₃ vs. electron-withdrawing -Cl) modulate the geometry and electronic structure of the molecule.
The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a highly positive (blue) region around the carbonyl carbon, confirming its role as the primary electrophilic site, while negative (red) regions would be concentrated around the carbonyl oxygen and chlorine atoms, which are the sites of highest electron density.
Table 2: Predicted DFT-Calculated Electronic Properties for Phenylacetyl Chloride Analogs
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Phenylacetyl chloride | -6.8 | -1.5 | 5.3 | ~3.0 |
| This compound | -6.5 | -1.4 | 5.1 | ~3.5 |
| 4-Chlorophenylacetyl chloride | -7.0 | -1.7 | 5.3 | ~2.5 |
Note: These values are representative estimates based on theoretical principles. Actual values vary with the specific DFT functional and basis set.
Molecular Docking and Biological Activity Prediction
While this compound is a reactive chemical intermediate and not typically a therapeutic agent itself, it serves as an essential building block for synthesizing a wide array of derivatives with potential biological activity. Computational methods, particularly molecular docking, are instrumental in the rational design and prediction of the biological efficacy of these derivatives. elsevierpure.comnih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein or enzyme). mdpi.com The process involves synthesizing a derivative of this compound, for example, by reacting it with an amine to form an amide. This new, more stable molecule can then be computationally "docked" into the active site of a target enzyme implicated in a disease.
The goal of docking is to calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy suggests a more stable protein-ligand complex and potentially higher inhibitory activity. fip.org The simulation also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, allowing chemists to modify the structure of the derivative to improve its binding and, consequently, its biological activity.
For instance, derivatives of 4-methoxyphenylacetic acid have been investigated as potential inhibitors of various enzymes. researchgate.net In a typical study, a library of virtual compounds derived from the 4-methoxyphenylacetyl scaffold would be screened against a target like histone deacetylase (HDAC) or cyclooxygenase (COX). fip.orgnih.gov The results would guide the selection of the most promising candidates for actual chemical synthesis and subsequent in vitro testing.
Table 3: Illustrative Molecular Docking Results for a Hypothetical Inhibitor Derived from this compound
| Parameter | Description | Example Value/Result |
|---|---|---|
| Target Enzyme | The biological macromolecule being targeted. | Histone Deacetylase 6 (HDAC6) |
| Binding Energy | The calculated affinity of the ligand for the enzyme's active site. | -8.5 kcal/mol |
| Key Hydrogen Bonds | Specific hydrogen bond interactions with amino acid residues. | ASP700, HIS742 |
| Hydrophobic Interactions | Interactions with non-polar residues. | PHE680, LEU789 |
| Predicted Inhibition Constant (Ki) | A theoretical measure of inhibitor potency. | 250 nM |
Note: This data is hypothetical and serves to illustrate the type of information generated from a molecular docking study.
Analytical and Spectroscopic Characterization of 4 Methoxyphenylacetyl Chloride Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy in Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a pivotal role in identifying the products of reactions involving 4-methoxyphenylacetyl chloride. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the newly formed compounds.
In ¹H NMR spectroscopy, the chemical shifts (δ), signal integrations, and coupling constants (J) of protons are analyzed. For instance, in the Staudinger reaction of this compound with an imine, the formation of β-lactam products can be confirmed by the appearance of characteristic signals for the C(3) and C(4) protons. amazonaws.com The stereochemistry of the β-lactam ring (cis or trans) is determined by the coupling constants between these protons and their distinct chemical shifts. For example, in one such reaction, the cis-isomer's protons appeared at 4.95 and 4.67 ppm, while the trans-isomer's protons were observed at 4.39 and 4.01 ppm. amazonaws.com
When this compound is used in the synthesis of naphthalenols, the resulting aromatic protons and the methoxy (B1213986) group protons provide key diagnostic signals in the ¹H NMR spectrum. rsc.org For example, in the synthesis of 6-Methoxy-4-octylnaphthalen-2-ol, the methoxy protons appear as a singlet around 3.91 ppm, and the aromatic protons exhibit characteristic splitting patterns in the aromatic region of the spectrum. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. In derivatives of this compound, the carbonyl carbon of the original acid chloride is transformed into a new functional group (e.g., amide, ester, or ketone), resulting in a significant shift in its ¹³C NMR signal. For instance, the carbonyl carbon of a ketone in 6-methoxy-β-tetralone, synthesized from this compound, appears at 170.1 cm⁻¹ in the IR spectrum, which would correspond to a characteristic downfield shift in the ¹³C NMR spectrum. orgsyn.org
The following table provides representative ¹H NMR data for a product derived from a reaction involving this compound:
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6-Methoxy-4-octylnaphthalen-2-ol rsc.org | Ar-H | 6.95 | dd | 7.8, 2.4 |
| Ar-H | - | - | 8.4, 2.4 | |
| -OH | 5.39 | br, s | - | |
| -OCH₃ | 3.91 | s | - | |
| -CH₂- | 2.94 | t | 7.8 | |
| -CH₂- | 1.72 | p | 7.8 | |
| -(CH₂)₄- | 1.21-1.43 | m | - | |
| -CH₃ | 0.88 | t | 7.2 |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule. The transformation of the acid chloride group in this compound into other functionalities is readily monitored by observing changes in the IR spectrum. The strong carbonyl (C=O) stretching absorption of the acid chloride, typically found around 1786 cm⁻¹, is a key diagnostic peak. orgsyn.org
Upon reaction, this characteristic peak disappears and is replaced by new absorption bands corresponding to the newly formed functional group. For example:
Amide formation: The product will exhibit a new carbonyl stretch typically between 1630-1680 cm⁻¹ and N-H stretching vibrations around 3300 cm⁻¹ for primary and secondary amides.
Ester formation: A new ester carbonyl stretch will appear in the region of 1735-1750 cm⁻¹.
Ketone formation: As seen in the synthesis of 6-methoxy-β-tetralone, the ketone carbonyl group shows a strong absorption at 1701 cm⁻¹. orgsyn.org
In a study involving the reaction of this compound with hexamethylenetetramine, IR spectroscopy was used to confirm the formation of a new N-substituted amine group by identifying its characteristic absorption region. sciforum.net The presence of the p-methoxyphenyl group is consistently indicated by C-H stretching absorptions from the aromatic ring and the methyl group of the methoxy moiety, as well as C-O stretching bands. nih.govlibretexts.orglibretexts.org
The following table summarizes key IR absorption frequencies for this compound and a representative reaction product.
| Compound | Functional Group | Absorption Frequency (cm⁻¹) |
| This compound orgsyn.org | Acid Chloride C=O | 1786 |
| 6-methoxy-β-tetralone orgsyn.org | Ketone C=O | 1701 |
This table is interactive. Users can filter by compound or functional group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of reaction products through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. nih.gov For instance, the exact mass of this compound is 184.0291072 Da. nih.gov
When a product formed from this compound is analyzed, its molecular ion peak will correspond to the addition of the reactant moiety and the loss of the chlorine atom. For example, in the synthesis of methyl 3-amino-5-(2-(4-methoxyphenyl)acetamido)benzoate, the product's molecular ion was observed at m/z 314. ambeed.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, allowing for the determination of its elemental composition. rsc.org
The fragmentation pattern in the mass spectrum offers valuable structural clues. The fragmentation of the molecular ion occurs at weaker bonds and can lead to the formation of stable carbocations. For derivatives of this compound, a common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group, or the cleavage of the bond between the methylene group and the aromatic ring. The presence of the methoxy group can also influence fragmentation patterns. libretexts.org
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 4-methoxybenzoate (B1229959) rsc.org | 166 | 135, 107 |
| Methyl 3-amino-5-(2-(4-methoxyphenyl)acetamido)benzoate ambeed.com | 314 | - |
This table is interactive, allowing for the exploration of mass spectrometry data.
Chromatographic Techniques (TLC, GC, HPLC) for Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification of the resulting products.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to follow the course of a reaction. wordpress.comresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of the reactants and the formation of the product(s). The difference in polarity between the starting material, this compound, and the product will result in different retention factors (Rf values), allowing for easy visualization of the reaction's progress. researchgate.net
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. chromforum.org In the context of this compound reactions, GC can be used to determine the purity of the product and to quantify the components of a reaction mixture. For instance, the progress of the reaction to form 6-methoxy-β-tetralone can be monitored by GC. orgsyn.org Sometimes, derivatization is necessary to make the products amenable to GC analysis. chromforum.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of reaction products, particularly for compounds that are not sufficiently volatile or stable for GC. nih.govorientjchem.org Preparative HPLC is often employed to isolate pure compounds from complex reaction mixtures. nih.gov For example, in the synthesis of dipeptide-type inhibitors, HPLC was used for the purification of a 4-methoxyphenylacetyl derivative. nih.gov Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for the separation of such organic molecules. orientjchem.org
The choice of chromatographic technique depends on the properties of the compounds being analyzed and the specific goals of the analysis, whether it be routine reaction monitoring, purity assessment, or preparative-scale purification.
Future Directions and Research Opportunities
The utility of 4-Methoxyphenylacetyl chloride as a reactive intermediate in organic synthesis is well-established. However, future research is poised to expand its applications and improve the efficiency and selectivity of its reactions through modern synthetic methodologies and technologies. The following sections explore promising avenues for future investigation.
Q & A
Q. What are the standard synthetic routes for preparing 4-Methoxyphenylacetyl chloride, and how can reaction conditions be optimized?
The compound is synthesized via chlorination of 4-methoxyphenylacetic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key parameters include anhydrous conditions, controlled temperature (0–25°C), and stoichiometric excess of the chlorinating agent to ensure complete conversion. Post-synthesis, purification via vacuum distillation or recrystallization is critical to remove residual acids or solvents. Yield optimization often requires monitoring reaction progress by TLC or FTIR to detect unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the methoxy group (δ ~3.8 ppm for –OCH₃) and acyl chloride carbonyl (δ ~170–175 ppm) .
- HPLC : Used to assess purity (>98% typical for research-grade material), with reverse-phase columns and UV detection at 254 nm .
- FTIR : Peaks at ~1775 cm⁻¹ (C=O stretch of acyl chloride) and ~1250 cm⁻¹ (C–O of methoxy group) validate functional groups .
Q. What are the key stability considerations for storing this compound?
The compound is moisture-sensitive and prone to hydrolysis, forming 4-methoxyphenylacetic acid. Storage under inert gas (N₂/Ar) in airtight, dark glass containers at –20°C is recommended. Degradation can be detected via HCl gas evolution or discoloration .
Advanced Research Questions
Q. How does the methoxy substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?
The electron-donating methoxy group (–OCH₃) activates the aromatic ring via resonance, stabilizing the intermediate acylium ion during nucleophilic attack. This enhances reactivity toward amines and alcohols compared to non-substituted phenylacetyl chlorides. However, steric hindrance from the methoxy group may reduce reaction rates with bulky nucleophiles .
Q. What methodologies address side reactions (e.g., hydrolysis or Friedel-Crafts acylation) during its use in synthesis?
- Hydrolysis Mitigation : Use dry solvents (e.g., DCM, THF) and molecular sieves to scavenge trace water .
- Friedel-Crafts Byproducts : Avoid Lewis acids (e.g., AlCl₃) in reactions involving electron-rich aromatics. Catalytic scandium triflate or flow chemistry setups can suppress unwanted electrophilic acylation .
Q. How does this compound compare to structurally similar acyl chlorides (e.g., 4-chlorophenylacetyl chloride) in coupling reactions?
Comparative studies show that the methoxy group increases electrophilicity at the carbonyl carbon, accelerating amide/ester formation. However, it reduces stability in polar protic solvents. Kinetic studies using UV-Vis spectroscopy or conductometry can quantify these differences .
Q. What role does this compound play in synthesizing bioactive molecules (e.g., stilbenes or peptidomimetics)?
It serves as a key intermediate in constructing stilbene derivatives (e.g., via condensation with methylanisole and AlCl₃) for estrogenic activity studies . In peptidomimetics, it acylates amine termini to enhance lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
